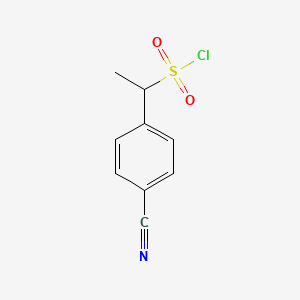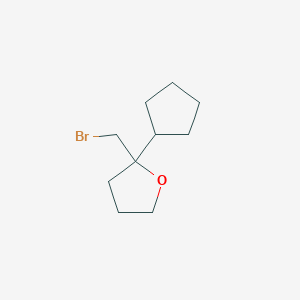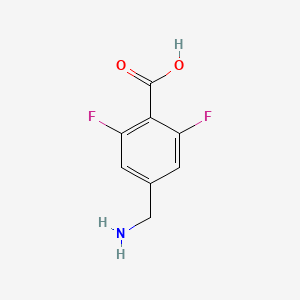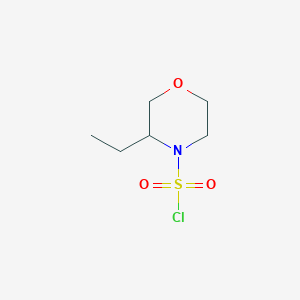
tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate typically begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
- Evaluated for its biological activity and pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate
- tert-Butyl 4-ethyl-3-methyl-1-piperazinecarboxylate
Comparison:
- tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions.
- Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and other applications.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl 4-amino-1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12)5-7-13(4)8-6-11/h5-8,12H2,1-4H3 |
InChI-Schlüssel |
QXCDNGIWGWAUES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
![1-(6,7-Dihydro-4H-pyrano[3,4-D][1,3]oxazol-2-YL)methanamine](/img/structure/B13226210.png)



![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one](/img/structure/B13226230.png)

![3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol](/img/structure/B13226247.png)

![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13226257.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13226266.png)
![3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226269.png)
